molecular formula C11H11N3O2 B1440092 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-21-3

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1440092
CAS No.: 1219828-21-3
M. Wt: 217.22 g/mol
InChI Key: DDMZLPRKLDCCKX-UHFFFAOYSA-N
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Description

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-(allyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the allyloxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

IUPAC Name

5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMZLPRKLDCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677734
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-21-3
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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